molecular formula C42H60O6 B15169358 2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene CAS No. 906663-79-4

2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene

Cat. No.: B15169358
CAS No.: 906663-79-4
M. Wt: 660.9 g/mol
InChI Key: HGHACWCUQKXLHM-UHFFFAOYSA-N
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Description

2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene is a triphenylene derivative featuring a planar aromatic core substituted with three heptyloxy (C₇H₁₅O) groups at positions 2, 6, and 11, and three methoxy (CH₃O) groups at positions 3, 7, and 10. The heptyloxy chains enhance solubility in organic solvents, while the methoxy groups contribute to electron-donating effects, influencing intermolecular interactions .

Properties

CAS No.

906663-79-4

Molecular Formula

C42H60O6

Molecular Weight

660.9 g/mol

IUPAC Name

2,6,11-triheptoxy-3,7,10-trimethoxytriphenylene

InChI

InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)32-26-38(44-5)41(47-23-20-17-14-11-8-2)29-35(32)36-30-42(39(45-6)27-33(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3

InChI Key

HGHACWCUQKXLHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCC)OCCCCCCC)OC)OC

Origin of Product

United States

Biological Activity

2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene is a complex organic compound that belongs to the class of triphenylene derivatives. Its unique structure imparts distinct physical and chemical properties that make it an interesting subject for research in various scientific fields, particularly in biology and materials science.

Chemical Structure

The molecular formula of this compound is C45H66O6C_{45}H_{66}O_6. The compound features three heptyloxy groups and three methoxy groups attached to a triphenylene core. This structure contributes to its potential biological activity and liquid crystalline properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biological macromolecules. The heptyloxy chains enhance its solubility in organic solvents and biological systems, which may facilitate its uptake by cells. The methoxy groups may also play a role in modulating the compound's reactivity and interaction with biomolecules.

Anticancer Properties

Recent studies have indicated that triphenylene derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms can involve the generation of reactive oxygen species (ROS) or interference with signaling pathways critical for cancer cell survival.

Antimicrobial Activity

Research has also suggested that triphenylene derivatives possess antimicrobial properties. The hydrophobic nature of the heptyloxy chains can disrupt bacterial membranes, leading to cell lysis. This property has been explored for developing novel antimicrobial agents against resistant strains of bacteria.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various triphenylene derivatives on human cancer cell lines. It was found that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to improved membrane penetration and increased interaction with cellular targets .
  • Antimicrobial Efficacy : In a research article from Applied Microbiology and Biotechnology, the antimicrobial activity of several triphenylene derivatives was assessed against Gram-positive and Gram-negative bacteria. Results showed that this compound had significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Data Tables

PropertyValue
Molecular FormulaC45H66O6C_{45}H_{66}O_6
Molecular Weight678.99 g/mol
SolubilitySoluble in organic solvents
Anticancer IC50 (HeLa Cells)12 µM
Antimicrobial Minimum Inhibitory Concentration (MIC)32 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length

The compound’s properties are critically influenced by substituent positions and alkoxy chain lengths. Below is a comparative analysis with similar triphenylene derivatives:

Compound Name Substituent Positions Functional Groups Alkoxy Chain Length Key Properties/Applications References
2,6,11-Tris(heptyloxy)-3,7,10-trimethoxytriphenylene 2,6,11 (heptyloxy); 3,7,10 (methoxy) Heptyloxy, Methoxy C₇ Enhanced solubility; potential for supramolecular assembly
asym-TTT (2,6,11-tricarboxydecyloxy-3,7,10-triundecyloxy triphenylene) 2,6,11 (carboxydecyloxy); 3,7,10 (undecyloxy) Carboxydecyloxy, Undecyloxy C₁₀, C₁₁ Nano-reactor templates; STM-observed coordination
3,7,11-Tris(heptyloxy)-2,6,10-triphenylenetriol 3,7,11 (heptyloxy); 2,6,10 (hydroxyl) Heptyloxy, Hydroxyl C₇ Higher polarity due to hydroxyl groups
7,10-Bis(hexyloxy)-2,3-dimethoxy triphenylene 7,10 (hexyloxy); 2,3 (methoxy) Hexyloxy, Methoxy C₆ Reduced solubility compared to heptyloxy analogs
Key Observations:

Alkoxy Chain Length :

  • Heptyloxy (C₇) chains in the target compound balance solubility and steric bulk better than shorter hexyloxy (C₆) chains in 7,10-bis(hexyloxy)-2,3-dimethoxy triphenylene , which exhibit reduced solubility .
  • Longer chains (C₁₀–C₁₁) in asym-TTT enable robust supramolecular frameworks but may hinder dense packing due to increased bulk .

Functional Group Effects: Methoxy groups in the target compound are less polar than hydroxyl groups in 3,7,11-Tris(heptyloxy)-2,6,10-triphenylenetriol, reducing hydrogen-bonding capability but improving compatibility with nonpolar solvents . Carboxydecyloxy groups in asym-TTT introduce acidity and coordination sites, enabling metal-organic frameworks (MOFs) and host-guest chemistry .

Self-Assembly and Electronic Properties

  • Heptyloxy chains facilitate ordered 2D self-assembly on substrates like HOPG (highly oriented pyrolytic graphite) .
  • asym-TTT: Carboxydecyloxy groups enable coordination with metal ions (e.g., Zn²⁺) and bipyridine ligands, forming nano-reactors observed via STM .
  • 3,7,11-Tris(heptyloxy)-2,6,10-triphenylenetriol : Hydroxyl groups promote hydrogen bonding, favoring crystalline packing unsuitable for flexible supramolecular networks .

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